3-Benzylidene-5-(4-phenylphenyl)furan-2-one
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Overview
Description
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .
Comparison with Similar Compounds
5-Benzylidene-3,4-dihalo-furan-2-one derivatives: These compounds share a similar furan-2-one core but differ in their substitution patterns, leading to variations in their biological activities.
(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound has a similar structure but with additional benzyloxy groups, which may enhance its biological activity.
Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .
Properties
CAS No. |
496861-70-2 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
QBAKKCCUXREANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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